BenchChemオンラインストアへようこそ!

N-cyclopropyl-3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide

TrkA kinase inhibition NGF signaling Chronic pain

This specific N-cyclopropyl-3,4-difluorobenzamide chemotype is expressly claimed in the Merck Sharp & Dohme patent family as a selective tropomyosin-related kinase A (TrkA/NTRK1) inhibitor. Unlike generic TrkA inhibitors (e.g., GNF-5837 or AZ-23), this scaffold was structurally optimized to minimize off-target engagement of TrkB and TrkC, thereby reducing on-target CNS side effects. Procure this exact CAS-registered compound to ensure reproducibility of patent-validated pharmacology in models of chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), and pruritus (ICD-11: EC90). Ideal for selectivity profiling against Trk family kinases and for use as a reference standard in medicinal chemistry SAR programs. Contact us for a quote.

Molecular Formula C16H15F2NOS
Molecular Weight 307.36
CAS No. 1396707-03-1
Cat. No. B2753533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide
CAS1396707-03-1
Molecular FormulaC16H15F2NOS
Molecular Weight307.36
Structural Identifiers
SMILESC1CC1N(CCC2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H15F2NOS/c17-14-6-3-11(10-15(14)18)16(20)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2
InChIKeyNPRYIDHWMPPXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-Cyclopropyl-3,4-Difluoro-N-(2-(Thiophen-2-Yl)Ethyl)Benzamide (CAS 1396707-03-1) Is a Sought-After Tool for Pain and Kinase Research


N-cyclopropyl-3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1396707-03-1) is a synthetic small molecule explicitly claimed within the Merck Sharp & Dohme patent family as a tropomyosin-related kinase A (TrkA/NTRK1) inhibitor [3]. It features a distinctive N-cyclopropyl-3,4-difluorobenzamide core linked via an ethylene bridge to a thiophene ring, a combination that distinguishes it from simpler benzamide or pyrrolidinyl-based TrkA chemotypes [3]. According to authoritative target-disease association databases, this compound class has been assigned patented indications for chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), and pruritus (ICD-11: EC90), with TrkA as the primary molecular target [1][2]. The compound is therefore primarily procured by academic and industrial laboratories engaged in validating TrkA-dependent signaling in pain, inflammation, and oncology models where tool compound selectivity across the Trk family is critical.

Why Generic TrkA Inhibitors Cannot Replace N-Cyclopropyl-3,4-Difluoro-N-(2-(Thiophen-2-Yl)Ethyl)Benzamide in Target Validation Studies


TrkA inhibitors span diverse chemotypes—including pyrazolo-pyrimidines, pyrrolidinyl-benzamides, and macrocyclic lactams—each displaying distinct kinase selectivity profiles, binding modes, and pharmacokinetic properties [1]. The N-cyclopropyl-3,4-difluorobenzamide scaffold with a thiophenylethyl side chain represents a specific structural subclass that, according to the Merck patent family, was explicitly designed to modulate TrkA activity while minimizing off-target effects on TrkB and TrkC [1]. Substituting this compound with a commercially available “TrkA inhibitor” such as GNF-5837 or AZ-23 risks introducing unrecognized polypharmacology, altered blood-brain barrier penetration, or different metabolic liabilities that can confound in vivo pain and inflammation readouts. Without matched quantitative comparator data on TrkA IC50, TrkB/TrkC selectivity, and cellular target engagement under identical assay conditions, procurement of the exact CAS-registered compound remains essential for reproducing patent-validated pharmacology.

Quantitative Differentiation of CAS 1396707-03-1: What the Evidence Actually Shows


TrkA Target Assignment via Patent-Anchored Mechanism of Action vs. Non-TrkA Benzamide Analogs

The compound CAS 1396707-03-1 is explicitly claimed in WO2015148354 as a TrkA inhibitor [3]. Authoritative target-disease databases confirm that the Merck benzamide series, which includes this structural subclass, is assigned to TrkA (NTRK1) with patented indications for chronic pain, neuropathic pain, and pruritus [1][2]. In contrast, structurally related 3,4-difluoro-N-substituted benzamides outside the N-cyclopropyl-thiophenylethyl series have been reported as dopamine D4 receptor ligands (e.g., CHEMBL198580 with Ki = 14 nM at human D4.2) [4], illustrating that small changes in the N-substituent can redirect target engagement entirely. No public head-to-head TrkA IC50 comparison data between CAS 1396707-03-1 and any defined comparator was identified at the time of this analysis.

TrkA kinase inhibition NGF signaling Chronic pain Kinase selectivity

Patent-Assigned Multi-Indication Profile vs. Narrow-Indication TrkA Clinical Candidates

The TTD and DrugMap databases assign the Merck bicyclic heteroaryl benzamide series, which encompasses CAS 1396707-03-1, to four distinct patented indications: chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumour/cancer (ICD-11: 2A00-2F9Z) [1][2]. This multi-indication patent coverage contrasts with several clinically advanced TrkA inhibitors (e.g., the NGF-sequestering antibody tanezumab, indicated primarily for osteoarthritis pain) that lack formal patent claims across both pain and oncology domains. No quantitative efficacy data (ED50, behavioral pain readouts) for CAS 1396707-03-1 have been disclosed publicly.

Therapeutic indication breadth Chronic pain Neuropathic pain Pruritus Oncology

Structural Uniqueness of the N-Cyclopropyl-Thiophenylethyl Motif vs. Common TrkA Chemotypes

The N-cyclopropyl-thiophenylethyl substitution pattern of CAS 1396707-03-1 distinguishes it from the two dominant TrkA inhibitor chemotypes: (i) pyrazolo[1,5-a]pyrimidine-based pan-Trk inhibitors (e.g., larotrectinib) and (ii) pyrrolidinyl-benzamide derivatives. The cyclopropylamide motif has been independently identified in Dyrk1A inhibitor optimization as a key modification conferring enhanced kinase selectivity [2], while the thiophene ring serves as a metabolically stable phenyl bioisostere that can modulate lipophilicity and off-target binding [1]. No publicly available TrkA IC50 or selectivity data for CAS 1396707-03-1 have been disclosed.

Scaffold novelty Cyclopropylamide Thiophene bioisostere Kinase hinge binder

Optimal Research Applications for N-Cyclopropyl-3,4-Difluoro-N-(2-(Thiophen-2-Yl)Ethyl)Benzamide Based on Available Evidence


Validating TrkA-Dependent Nociceptive Signaling in In Vivo Models of Chronic and Neuropathic Pain

Based on the TrkA target assignment and patented indications for chronic pain (ICD-11: MG30) and neuropathic pain (ICD-11: 8E43.0) [1][2], CAS 1396707-03-1 is best applied as a small-molecule tool compound in rodent models of inflammatory pain (e.g., Complete Freund's Adjuvant model), neuropathic pain (e.g., chronic constriction injury or spared nerve injury), and NGF-induced hyperalgesia. Its N-cyclopropyl-3,4-difluorobenzamide scaffold, disclosed in the Merck TrkA patent series, is structurally distinct from anti-NGF antibodies, enabling complementary pharmacological dissection of ligand-receptor versus kinase-dependent signaling in nociceptor sensitization [3].

Profiling TrkA Kinase Selectivity in a Panel of Neurotrophin Receptor Tyrosine Kinases

The compound's patent context as a TrkA family inhibitor makes it suitable for selectivity profiling against TrkB and TrkC in recombinant kinase assays and cellular target engagement assays (e.g., phospho-TrkA ELISA in NGF-stimulated PC12 or HEK293 cells). Comparative testing with clinically benchmarked Trk inhibitors (e.g., entrectinib, larotrectinib) can reveal differential selectivity windows relevant to minimizing on-target CNS side effects associated with TrkB inhibition [3].

Investigating NGF-TrkA Axis in Pruritus and Atopic Dermatitis Models

The patented indication for pruritus (ICD-11: EC90) [1][2] positions this compound for preclinical evaluation in models of chronic itch, including dry skin-induced scratching, compound 48/80-induced mast cell degranulation, and TNCB-induced atopic dermatitis. NGF levels are elevated in the skin of atopic dermatitis patients, and TrkA signaling in cutaneous sensory neurons is implicated in pruriception, providing a mechanistic rationale for testing this specific benzamide chemotype in itch-specific behavioral paradigms [3].

Expanding Structure-Activity Relationship (SAR) Around the N-Cyclopropyl-Thiophenylethyl Pharmacophore for Kinase Selectivity Optimization

Given the recognized role of the cyclopropylamide moiety in enhancing kinase selectivity in related Dyrk1A inhibitor programs [4], CAS 1396707-03-1 serves as a key intermediate or reference compound for medicinal chemistry efforts aimed at optimizing TrkA potency while minimizing off-target kinase engagement. The 3,4-difluoro substitution on the benzamide ring offers further vectors for SAR exploration, including modulation of metabolic stability via fluorine blocking of CYP-mediated oxidation.

Quote Request

Request a Quote for N-cyclopropyl-3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.